PF04677490 was developed by Pfizer Inc. as part of their drug discovery programs aimed at targeting the PI3K pathway. The compound is categorized under the class of PI3K inhibitors, which are designed to interfere with the signaling pathways that contribute to tumor growth and progression.
The synthesis of PF04677490 involves several steps that typically include the formation of key intermediates followed by coupling reactions. While specific proprietary methods may not be publicly disclosed, general synthetic approaches for similar compounds often utilize techniques such as:
The molecular structure of PF04677490 can be represented by its chemical formula, which is CHNO. The compound features a complex arrangement that includes:
The three-dimensional conformation of PF04677490 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its spatial arrangement and interactions with target proteins.
PF04677490 undergoes various chemical reactions that can be characterized through:
Understanding these reactions is crucial for optimizing the compound's efficacy and safety profile in clinical settings.
The mechanism of action of PF04677490 involves its selective binding to the PI3K enzyme, specifically targeting the p110α isoform. This interaction disrupts the phosphorylation of downstream targets involved in cellular signaling pathways. Key aspects include:
PF04677490 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into drug delivery systems.
PF04677490 has potential applications in various scientific fields:
Phosphodiesterase 1 (PDE1) occupies a critical position in intracellular signaling as a calcium/calmodulin-dependent enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [8]. This enzymatic activity allows PDE1 to function as a bidirectional integrator of cyclic nucleotide and calcium signaling pathways. When intracellular calcium levels rise, Ca²⁺ binds to calmodulin (CaM), forming a complex that activates PDE1 by inducing conformational changes in its regulatory domain [10]. The activated enzyme then modulates signal duration by converting cAMP and cGMP into their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP), effectively terminating downstream signaling cascades [8] [10].
This regulatory function positions PDE1 as a spatiotemporal controller of cyclic nucleotide gradients within subcellular microdomains. Unlike other PDE families that maintain basal cyclic nucleotide levels, PDE1 operates in an "on-demand" capacity, becoming enzymatically active only during periods of elevated cellular calcium flux [10]. This unique activation mechanism enables PDE1 to fine-tune cyclic nucleotide-mediated processes including gene expression (via CREB phosphorylation), ion channel conductivity, and metabolic regulation in response to calcium-mobilizing stimuli [1] [8].
The PDE1 family comprises three genetically distinct isoforms—PDE1A, PDE1B, and PDE1C—that exhibit differential expression patterns and substrate preferences, contributing to specialized physiological functions across tissues. All three isoforms share a conserved domain architecture consisting of: 1) a variable N-terminal regulatory domain containing Ca²⁺/CaM-binding sites; 2) a central catalytic domain with conserved metal-binding HD motif; and 3) a divergent C-terminal region [8] [10]. Despite these structural similarities, significant functional differences exist:
Table 1: Comparative Characteristics of PDE1 Isoforms
Isoform | Molecular Weight | Substrate Preference | Km (cGMP) | Km (cAMP) | Primary Tissue Distribution |
---|---|---|---|---|---|
PDE1A | 59-61 kDa | cGMP > cAMP | 1-5 μM | 50-100 μM | Brain, vascular smooth muscle |
PDE1B | 59-63 kDa | cGMP > cAMP | 1-5 μM | 7-24 μM | Brain (striatum, hippocampus) |
PDE1C | 72-87 kDa | cAMP ≈ cGMP | 1-5 μM | 1-5 μM | Heart, lung, olfactory cortex |
PDE1A and PDE1B demonstrate distinct neuronal localization within the central nervous system. PDE1A predominates in the cerebral cortex and hippocampus, while PDE1B is highly enriched in the striatum and nucleus accumbens—brain regions governing motor control and reward processing [1] [6]. In contrast, PDE1C exhibits dual substrate specificity with nearly equal affinity for cAMP and cGMP, and is prominently expressed in peripheral tissues including cardiomyocytes, vascular smooth muscle, and pulmonary epithelium [4] [8] [9]. Alternative splicing further expands functional diversity within each isoform class, generating tissue-specific variants with distinct catalytic activities and Ca²⁺/CaM sensitivity [8] [10].
The strategic position of PDE1 at the calcium-cyclic nucleotide interface renders it a compelling therapeutic target for multiple pathological conditions. In neurological disorders, elevated PDE1 activity correlates with impaired neuroplasticity due to diminished CREB phosphorylation and reduced BDNF expression [1] [10]. Preclinical studies demonstrate that PDE1 inhibition enhances cognition in models of Alzheimer's disease by augmenting cAMP/PKA/CREB signaling in hippocampal neurons, while in Parkinson's disease models, it mitigates motor deficits through striatal dopamine receptor sensitization [1] [6] [10].
Cardiovascular applications exploit PDE1's role in modulating contractility and vascular tone. In cardiomyocytes, PDE1C inhibition elevates local cGMP pools that enhance protein kinase G (PKG) activity, accelerating diastolic relaxation (lusitropy) via phospholamban phosphorylation [4] [9]. Concurrently, vascular PDE1A inhibition promotes vasodilation by potentiating cGMP-mediated reductions in intracellular calcium [4] [10]. PDE1 inhibitors also demonstrate anti-remodeling effects in pulmonary hypertension by disrupting hyperproliferative pathways in vascular smooth muscle cells [1] [10].
Table 2: Therapeutic Mechanisms of PDE1 Inhibition in Major Disease States
Disease Category | Pathogenic Mechanism | PDE1 Inhibition Effect | Key Inhibitors |
---|---|---|---|
Neurodegenerative Disorders | Reduced CREB activation, synaptic dysfunction | Enhanced cAMP/CREB signaling, neuroplasticity | Vinpocetine, ITI-214, PF04677490 |
Heart Failure | Impaired calcium handling, decreased contractile reserve | Increased cGMP/PKG signaling, improved lusitropy | ITI-214, PDE1-IN-2 |
Pulmonary Hypertension | Vascular hyperproliferation, elevated pulmonary resistance | Anti-mitogenic effects, vasodilation | PF04677490, ITI-214 |
Cognitive Impairment | Dysregulated dopamine/glutamate signaling in striatum | Normalized cortico-striatal transmission | SCH-51866, PF04677490 |
PF04677490 emerged from systematic medicinal chemistry efforts to develop brain-penetrant PDE1 inhibitors with improved selectivity profiles. Patent analyses reveal its classification as a thienotriazolopyrimidinone derivative, structurally distinct from earlier PDE1 inhibitors like vinpocetine (vinca alkaloid derivative) or SCH-51866 (purine analog) [1] [10]. This heterocyclic scaffold was optimized through structure-activity relationship (SAR) studies focusing on: 1) potency against PDE1C (primary cardiac/pulmonary isoform); 2) selectivity over PDE5 (critical for cardiovascular safety); and 3) blood-brain barrier permeability (for CNS applications) [1].
Pharmacological characterization identified PF04677490 as a potent pan-PDE1 inhibitor with single-digit nanomolar IC₅₀ values against all three isoforms, though published specificity data remains limited [1] [10]. Notably, its development was reportedly discontinued due to insufficient selectivity over PDE5 (approximately 10-fold), which raised concerns about potential off-target effects in clinical development [1]. Despite this limitation, PF04677490 served as an important proof-of-concept tool compound that validated the therapeutic potential of PDE1 inhibition in both neurological and cardiovascular preclinical models. Its structural features, particularly the thienotriazolopyrimidinone core, continue to inform the design of next-generation PDE1 inhibitors with enhanced selectivity profiles, such as ITI-214 which advanced to clinical trials for Parkinson's disease and heart failure [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1